

3-Phenyl-2-thioxoimidazolidin-4-one synthesis and characterization

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Compound of Interest

Compound Name: 3-Phenyl-2-thioxoimidazolidin-4-one

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An In-depth Technical Guide on the Synthesis and Characterization of **3-Phenyl-2-thioxoimidazolidin-4-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Phenyl-2-thioxoimidazolidin-4-one**, a heterocyclic compound of interest in medicinal chemistry. This document details experimental protocols, presents key analytical data in a structured format, and includes visualizations of the synthesis and characterization workflows.

Introduction

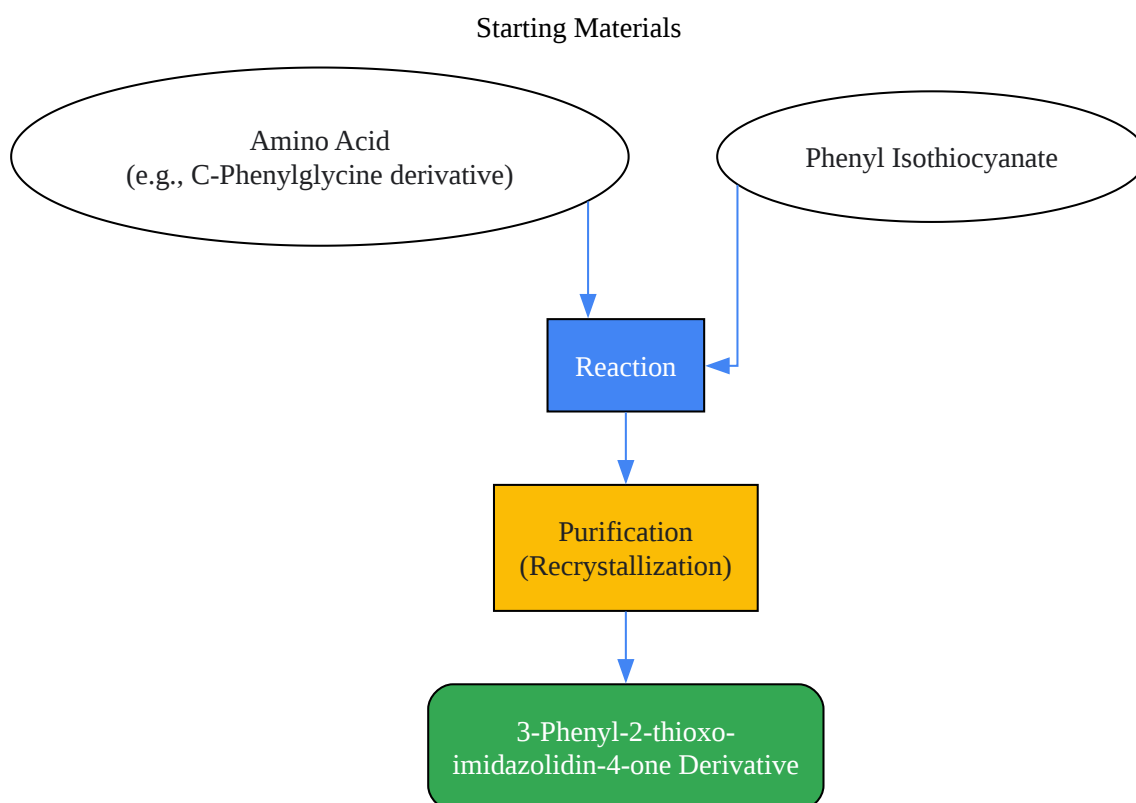
3-Phenyl-2-thioxoimidazolidin-4-one belongs to the thiohydantoin class of compounds, which are sulfur analogs of hydantoins. Hydantoins and their derivatives are known to possess a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, and antidiabetic activities.^[1] The replacement of a carbonyl group with a thiocarbonyl group can significantly influence the biological activity of these molecules.^[1] This guide focuses on the synthesis of the N-3 phenyl substituted 2-thioxoimidazolidin-4-one core structure and its analytical characterization.

Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one

The synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one** and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of an appropriate amino acid with phenyl isothiocyanate.[1][2] An alternative approach involves the cyclization of thiosemicarbazones with reagents like ethyl chloroacetate.[3]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one** derivatives starting from an amino acid and phenyl isothiocyanate.



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A generalized workflow for the synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one** derivatives.

Experimental Protocol: Synthesis from C-4-Methylphenylglycine

This protocol describes the synthesis of a representative derivative, (\pm)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one.^[2]

Materials:

- C-4-Methylphenylglycine (1.65 g, 10 mmol)
- Phenyl isothiocyanate (PhNCS) (1.35 g, 10 mmol)^[2]
- Ethanol/Water (1:1) for recrystallization

Procedure:

- The C-4-Methylphenylglycine and phenyl isothiocyanate are reacted according to the general procedure outlined in the source literature.^[2] While the specific reaction conditions such as solvent and temperature for the initial reaction are not detailed in the provided snippets, such reactions are typically carried out in a suitable solvent like ethanol or a similar polar solvent, often with heating.
- After the reaction is complete, the crude product is isolated.
- The final product is purified by recrystallization from an ethanol/water (1:1) mixture.^[2]
- The purified product is obtained as white crystals.^[2]

Results:

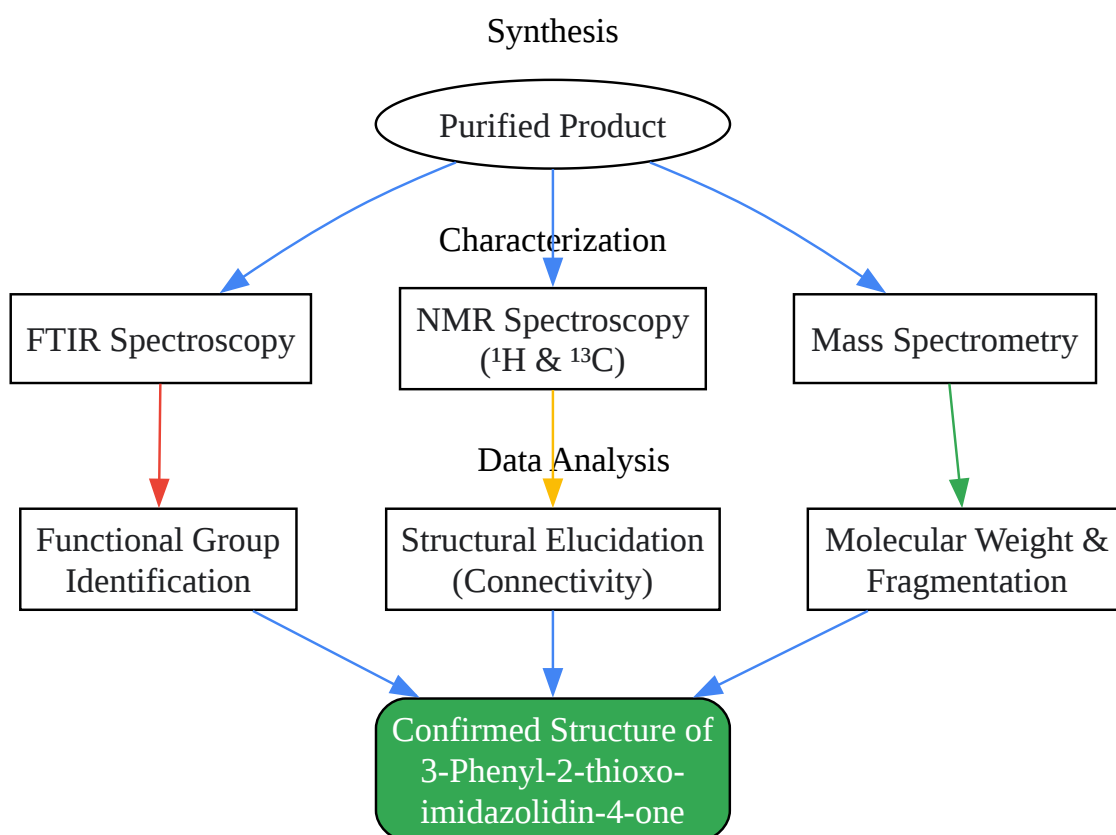
- Yield: 78.60% (2.26 g)^[2]
- Melting Point (Mp): 215–216 °C^[2]

Characterization

The structural elucidation and confirmation of the synthesized **3-Phenyl-2-thioxoimidazolidin-4-one** derivatives are performed using a combination of spectroscopic techniques.

Characterization Workflow

The following diagram illustrates the logical relationship between the different analytical techniques used for the characterization of the target compound.



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Workflow illustrating the characterization process for **3-Phenyl-2-thioxoimidazolidin-4-one**.

Spectroscopic Data

The following tables summarize the key characterization data for (±)3-Phenyl-5-(4-methylphenyl)-2-thioxoimidazolidine-4-one, a representative example of this class of compounds.[2]

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (ν_{max} , cm^{-1})	Description
N-H Stretch	3154[2]	Heterocyclic N-H bond
C-H Stretch (CH_3)	2986[2]	Methyl group C-H bond
C=O Stretch	1759[2]	Carbonyl group in the imidazolidinone ring
C=S Stretch	1513[2]	Thiocarbonyl group

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (δ , ppm)	Description
^1H -NMR	2.27 (s, 3H)	Protons of the methyl (CH_3) group[2]
5.49 (s, 1H)	Proton at the C5 position of the ring (H5)[2]	
7.24–7.47 (m, 9H)	Aromatic protons[2]	
10.99 (s, 1H)	Proton of the N-H group[2]	
^{13}C -NMR	21.2	Carbon of the aryl-methyl group ($\text{CH}_3\text{-Ar}$)[2]
63.1	Carbon at the C5 position of the ring[2]	
127.4 - 138.9	Carbons of the aromatic rings[2]	
173.4	Carbonyl carbon (C4)[2]	
183.1	Thiocarbonyl carbon (C2)[2]	

Table 3: Mass Spectrometry (MS) Data

Ion	m/z	Relative Intensity	Description
[M] ⁺	282	48.8%	Molecular ion[2]
[M-CO] ⁺	254	7.63%	Loss of carbon monoxide[2]
[C ₇ H ₇ NCS] ⁺	149 (not listed in primary source but a common fragment)	-	Fragmentation of the phenyl isothiocyanate moiety
[C ₈ H ₈ N] ⁺	118 (from Ph-N=C=S)	24.13% (as 119)	Phenyl isothiocyanate fragment ion[2]
[C ₉ H ₈ O] ⁺	132	100%	Base peak, likely from the C5-substituted part of the molecule[2]
[C ₇ H ₇] ⁺	91	40.75%	Tropylium ion from the methylphenyl group[2]
[C ₆ H ₅] ⁺	77	12.49%	Phenyl group fragment[2]

Conclusion

This guide provides essential technical information for the synthesis and characterization of **3-Phenyl-2-thioxoimidazolidin-4-one**. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The methodologies described are robust and the analytical data provides a clear fingerprint for the structural confirmation of this important heterocyclic scaffold.

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